Kirel Demonstrates Comparable Topical Anti-Inflammatory Efficacy to Piroxicam Gel in Acute Inflammation Model
In a rat model of acute inflammation induced by carrageenan injection, topical application of Kirel at concentrations of 0.4-0.5% (w/w) produced an anti-inflammatory effect that was statistically similar to that of piroxicam gel, a standard non-steroidal anti-inflammatory drug (NSAID) comparator, at 4 hours post-injection [1]. The study employed a validated carrageenan-induced paw edema model, and the edema volume reduction was measured as the primary endpoint [1].
| Evidence Dimension | Anti-inflammatory efficacy (edema volume reduction) at 4h post-carrageenan injection |
|---|---|
| Target Compound Data | Kirel 0.4-0.5% (w/w) topical gel |
| Comparator Or Baseline | Piroxicam gel (standard NSAID topical formulation) |
| Quantified Difference | Similar (no statistically significant difference reported) |
| Conditions | Carrageenan-induced acute paw edema model in rats; topical administration; measured at 4h timepoint |
Why This Matters
This direct comparative data provides evidence that Kirel can achieve comparable acute anti-inflammatory efficacy to a clinically established NSAID gel, supporting its consideration as a natural product alternative in topical anti-inflammatory development programs.
- [1] Wang, J. P., et al. Topical anti-inflammatory and analgesic activity of kirenol isolated from Siegesbeckia orientalis. Journal of Ethnopharmacology 2011, 137(3), 1089-1094. PMID: 21798328 View Source
